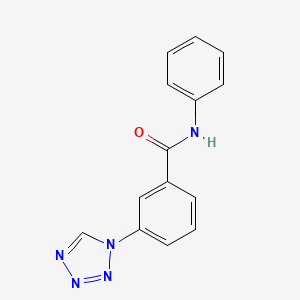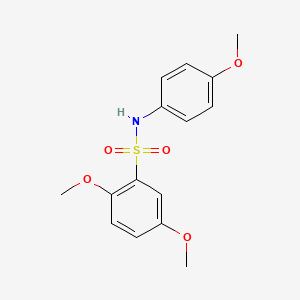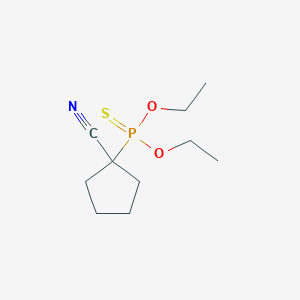![molecular formula C20H25N3O B5720967 N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)
N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, commonly known as MPMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been synthesized through various methods.
Mecanismo De Acción
The exact mechanism of action of MPMPA is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
MPMPA has been shown to produce various biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that has a calming effect on the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPMPA has several advantages and limitations for lab experiments. It is relatively easy to synthesize and can be obtained in pure form through recrystallization. However, it is highly sensitive to light and should be stored in a dark place to prevent degradation. It also has a short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of MPMPA. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its potential use as an anxiolytic and antidepressant. Further studies are needed to fully understand the mechanism of action of MPMPA and its potential therapeutic applications.
Conclusion:
In conclusion, MPMPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of MPMPA and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MPMPA involves the reaction of 4-methylacetophenone and 2-methylphenylpiperazine in the presence of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to obtain pure MPMPA.
Aplicaciones Científicas De Investigación
MPMPA has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-7-9-18(10-8-16)21-20(24)15-22-11-13-23(14-12-22)19-6-4-3-5-17(19)2/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWKSLDFROOGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)


![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)


![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)






![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)